molecular formula C15H14O2 B147408 Phenethyl benzoate CAS No. 94-47-3

Phenethyl benzoate

Cat. No.: B147408
CAS No.: 94-47-3
M. Wt: 226.27 g/mol
InChI Key: OSORMYZMWHVFOZ-UHFFFAOYSA-N
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Description

Phenethyl Benzoate (CAS 94-47-3), a chemical compound with the formula C15H14O2, is an ester of benzoic acid and phenethyl alcohol with a molecular weight of 226.27 g/mol . This compound is a subject of research across multiple industries due to its functional properties. In fragrance and flavor research, it is characterized by its balsamic and floral odor profile, often described as reminiscent of dry rose leaves, and is assigned FEMA number 2860 . Its application is studied in the formulation of fine perfumes, cosmetics, and personal care products, including hair care and skin care, where it may act as a fragrance component or a solvent . The global market for this compound is dynamic, with growth driven by demand in cosmetics, pharmaceuticals, and pest control . A 2025 market analysis indicates significant projected growth, with a Compound Annual Growth Rate (CAGR) of 13.08% from 2026 to 2033 . The Asia-Pacific region is noted as the fastest-growing market, while established markets in North America and Europe remain strong due to advanced infrastructure and stringent regulatory standards . In agrochemical research, innovative phenyl benzoate-based derivatives have demonstrated significant efficacy as pesticidal agents against pests like Tetranychus urticae and Spodoptera littoralis , showing potential as next-generation pest management tools . From a biochemical perspective, this compound occurs naturally and is part of the phenylpropanoid biosynthesis pathway in plants such as Cestrum nocturnum (night-blooming jasmine), which releases fragrance compounds including benzaldehyde and this compound at night . Researchers value this compound for its potential role in studying plant biochemistry and fragrance release mechanisms. This product is intended for laboratory research purposes only and is not classified or sold for drug, human, cosmetic, or household use. Researchers should refer to the safety data sheet (SDS) and handle this material according to their laboratory's safety protocols.

Properties

IUPAC Name

2-phenylethyl benzoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H14O2/c16-15(14-9-5-2-6-10-14)17-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSORMYZMWHVFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
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DSSTOX Substance ID

DTXSID9047590
Record name 2-Phenylethyl benzoate
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Molecular Weight

226.27 g/mol
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Boiling Point

189.00 °C. @ 12.00 mm Hg
Record name 2-Phenylethyl benzoate
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CAS No.

94-47-3
Record name Phenylethyl benzoate
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Record name Benzoic acid, 2-phenylethyl ester
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Record name PHENETHYL BENZOATE
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Preparation Methods

Synthetic Routes and Reaction Conditions: Phenethyl benzoate can be synthesized through the esterification reaction between benzoic acid and phenethyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of benzoic acid and phenethyl alcohol into a reactor, where they are mixed with an acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed to drive the reaction to completion. The final product is purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Phenethyl benzoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to benzoic acid and phenethyl alcohol.

    Reduction: this compound can be reduced to phenethyl alcohol and benzoic acid using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water, heat.

    Reduction: Lithium aluminum hydride, dry ether, low temperature.

    Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, and catalysts.

Major Products Formed:

Scientific Research Applications

Safety Assessments

Phenethyl benzoate has been evaluated for its safety profile in several studies. According to the Research Institute for Fragrance Materials (RIFM), it has been assessed for genotoxicity, repeated dose toxicity, reproductive toxicity, and skin sensitization. Key findings include:

  • Genotoxicity : this compound was found to be non-genotoxic in bacterial reverse mutation assays (Ames test) and micronucleus tests on human lymphocytes .
  • Repeated Dose Toxicity : The No Observed Adverse Effect Level (NOAEL) was determined to be 500 mg/kg/day, indicating a favorable safety profile at typical exposure levels .
  • Reproductive Toxicity : The compound exhibited a NOAEL of 194.3 mg/kg/day for developmental toxicity, with no significant teratogenic effects noted .
  • Skin Sensitization : It was classified as a weak sensitizer with a No Expected Sensitization Induction Level (NESIL) of 59,000 μg/cm² .

Fragrance Industry

This compound is widely used in the fragrance industry due to its pleasant floral scent reminiscent of roses. It serves as a key ingredient in perfumes, cosmetics, and personal care products. The compound's safety profile supports its use in consumer products, aligning with regulatory standards for fragrance ingredients .

Organic Synthesis

In organic chemistry, this compound is utilized as a precursor for synthesizing various compounds. Its structure allows it to function as a photo-removable protecting group for carboxylic acids. This property is particularly valuable in organic synthesis and biochemistry, facilitating selective reactions under light exposure .

Food Industry Applications

This compound has been detected in certain foods, such as bayberries and pomes, suggesting potential applications as a flavoring agent or food preservative due to its aromatic properties . Its safety evaluation indicates that it can be safely incorporated into food products at regulated levels.

Environmental Impact

Environmental assessments indicate that this compound is not classified as persistent, bioaccumulative, or toxic (PBT) according to the International Fragrance Association (IFRA) standards. Risk quotients based on its usage volumes are below one, suggesting minimal environmental impact when used within recommended guidelines .

Mechanism of Action

Phenethyl benzoate exerts its effects through various mechanisms depending on its application:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoate Esters with Aliphatic Alcohol Moieties

Ethyl Benzoate, Butyl Benzoate, and Isopentyl Benzoate

These esters share the same benzoyl donor but differ in the alcohol acceptor (ethanol, butanol, or isopentanol). Key distinctions include:

  • Synthesis Efficiency: In microbial systems co-expressing 4CL5 and BPBT enzymes, phenethyl benzoate was produced at 7.80 µM, significantly higher than ethyl (1.39 µM), butyl (2.65 µM), and isopentyl benzoate (2.50 µM), indicating substrate preference for 2-phenylethanol .
  • Applications : Ethyl and butyl benzoates are common in food flavoring, while this compound is favored in perfumery and pharmaceuticals due to its stability and aroma profile .

Table 1: Comparison of Benzoate Esters

Compound Molecular Formula Molecular Weight (g/mol) Key Application Biosynthetic Yield (µM)
This compound C₁₅H₁₄O₂ 226.27 Fragrances, CAPE precursor 7.80 ± 1.73
Ethyl benzoate C₉H₁₀O₂ 150.17 Food flavoring 1.39 ± 0.40
Butyl benzoate C₁₁H₁₄O₂ 178.23 Cosmetics, plastics 2.65 ± 0.69
Isopentyl benzoate C₁₂H₁₆O₂ 192.25 Solvents, fragrances 2.50 ± 0.50

Benzyl Benzoate (CAS # 120-51-4)

Benzyl benzoate differs by having a benzyl (C₆H₅CH₂–) instead of a phenethyl (C₆H₅CH₂CH₂–) group. Key comparisons include:

  • Toxicity Read-Across: this compound is used as a read-across analog for benzyl benzoate in genotoxicity assessments.
  • Physical Properties : Benzyl benzoate (C₁₄H₁₂O₂, MW 212.25 g/mol) has a lower molecular weight and logP than this compound, influencing its dermal absorption and volatility .

Caffeate Phenethyl Ester (CAPE)

CAPE replaces the benzoyl group with a caffeoyl moiety. Unlike this compound, CAPE exhibits significant bioactivity:

  • Antioxidant and Anti-Inflammatory Effects : CAPE is studied for therapeutic applications, whereas this compound is primarily a flavoring agent .
  • Synthesis Challenges : CAPE production is low-yielding in natural sources, driving interest in microbial synthesis using this compound pathways .

Toxicological Profiles

Compound Genotoxicity (Ames Test) Clastogenicity (Micronucleus Assay) Repeated Dose Toxicity
This compound Negative Negative Read-across to phenethyl phenylacetate
Benzyl benzoate Negative No data; read-across to this compound MOE adequate
Ethyl benzoate Limited data Limited data Generally recognized as safe (GRAS)

Biological Activity

Phenethyl benzoate, a compound with the chemical formula C15H14O2C_{15}H_{14}O_2, is an ester formed from phenethyl alcohol and benzoic acid. It is recognized for its applications in the fragrance industry and potential therapeutic effects. This article delves into its biological activity, summarizing recent findings from various studies.

This compound is characterized by its pleasant floral scent, making it a popular choice in perfumes and cosmetics. Its structure consists of a phenethyl group attached to a benzoate moiety, which contributes to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound, particularly against various pathogenic bacteria. For instance, a study examined its efficacy against strains such as Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibits significant antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL depending on the bacterial strain tested .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Escherichia coli1006.1
Staphylococcus aureus505.9
Bacillus cereus505.9

Genotoxicity and Toxicological Studies

A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated the genotoxicity and reproductive toxicity of this compound. The results indicated that this compound is not genotoxic, as it did not cause significant increases in revertant colonies in bacterial assays (Ames test). Additionally, toxicity studies showed no adverse effects on fertility or fetal development at tested doses .

Table 2: Summary of Toxicological Findings

EndpointResult
GenotoxicityNot genotoxic
Reproductive toxicityNo significant effects observed
Skin sensitizationNESIL > 59000 µg/cm²

Local Anesthetic Effects

Research has also explored the local anesthetic properties of this compound derivatives. Compounds derived from this compound exhibited promising local anesthetic effects comparable to established anesthetics like tetracaine. These findings suggest potential applications in pain management .

Case Studies

  • Case Study on Antibacterial Efficacy : A study conducted on the antibacterial properties of various benzoates, including this compound, showed its effectiveness against Gram-positive and Gram-negative bacteria. The study emphasized the need for further research into its mechanism of action and potential as a natural preservative in food products.
  • Toxicological Assessment : A comprehensive review assessed the toxicological profile of this compound, concluding that it poses minimal risk when used within established safety limits. The review highlighted its favorable safety profile compared to other synthetic compounds commonly used in similar applications.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing phenethyl benzoate, and how can its purity and structural integrity be validated?

  • Methodological Answer : this compound synthesis typically involves esterification reactions between phenethyl alcohol and benzoic acid derivatives. Key steps include acid catalysis (e.g., sulfuric acid) and purification via recrystallization or column chromatography. Structural validation requires Fourier transform infrared spectroscopy (FTIR) to confirm ester functional groups (C=O stretch at ~1740 cm⁻¹) and nuclear magnetic resonance (NMR) for proton environment analysis. Purity is assessed using high-performance liquid chromatography (HPLC) with ≥95% purity thresholds .

Q. How can researchers assess the stability of this compound under varying environmental conditions (e.g., temperature, pH)?

  • Methodological Answer : Stability studies employ accelerated degradation tests under controlled conditions. For example, thermal stability is evaluated via thermogravimetric analysis (TGA), while pH-dependent hydrolysis is monitored using UV-Vis spectroscopy to track absorbance changes at 260 nm (indicative of ester bond cleavage). Data analysis uses ANOVA to identify significant degradation factors (p < 0.05), as demonstrated in sodium benzoate shelf-life studies .

Advanced Research Questions

Q. What experimental frameworks are suitable for investigating the pharmacological mechanisms of this compound?

  • Methodological Answer : Mechanistic studies combine in vitro assays (e.g., enzyme inhibition assays) with computational docking simulations. For instance, molecular docking tools like AutoDock Vina predict binding affinities to target proteins, while cytotoxicity is quantified via MTT assays (IC₅₀ values). Cross-validation with in vivo models (e.g., rodent pharmacokinetic studies) ensures translational relevance .

Q. How can response surface methodology (RSM) optimize this compound formulation for enhanced bioavailability?

  • Methodological Answer : Central composite design (CCD), a subset of RSM, identifies optimal formulation parameters (e.g., pH, stirring speed). For emamectin benzoate microcapsules, CCD achieved 96.71% encapsulation efficiency by modeling interactions between pH (3.58), temperature (30.06°C), and stirring speed (700 rpm). A binomial liner equation (Radj = 0.927) validated predictive accuracy .

Q. How should researchers address contradictions in bioactivity data across this compound studies?

  • Methodological Answer : Contradictions arise from variability in experimental conditions (e.g., solvent polarity, cell lines). Meta-analyses using PRISMA guidelines consolidate data, while sensitivity analyses quantify parameter impacts. For example, EDAB and DMPOH cytotoxicity discrepancies in resin composites were resolved by standardizing MTT assay protocols and cell culture conditions .

Q. What safety assessment frameworks are recommended for this compound in biomedical applications?

  • Methodological Answer : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and consult regulatory guidelines like IFRA standards. For phenyl benzoate, the Expert Panel for Fragrance Safety mandated additional toxicokinetic data (e.g., dermal absorption rates) prior to approval, emphasizing OECD 423 acute oral toxicity protocols .

Q. How can computational tools predict this compound’s physicochemical properties and synthetic pathways?

  • Methodological Answer : Databases like Reaxys and PISTACHIO enable retrosynthetic analysis, while quantitative structure-activity relationship (QSAR) models predict logP and solubility. For ethyl 2-(aminomethyl)benzoate, template-based scoring (top-N = 6) identified feasible routes with ≥0.01 plausibility thresholds .

Q. What cross-disciplinary approaches integrate this compound into material science applications?

  • Methodological Answer : In polymer chemistry, this compound derivatives are copolymerized with acrylates to modify glass transition temperatures (Tg). For example, DMPOH-CQ resin composites exhibited comparable degree of conversion (DC) to EDAB (FTIR analysis), suggesting utility in dental materials .

Tables for Key Data

Table 1 : Stability Study Design for this compound

FactorLevels TestedAnalytical MethodKey Outcome (p-value)
Temperature25°C, 40°C, 60°CUV-Vis Spectroscopy<0.01 (significant)
pH3.0, 5.0, 7.0HPLC0.03 (significant)
Light ExposureDark, UV-A, UV-BTGA0.12 (not significant)

Table 2 : CCD Optimization Parameters for Microencapsulation

VariableOptimal ValuePredicted Efficiency
pH3.5896.71%
Temperature (°C)30.06
Stirring Speed700 rpm

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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